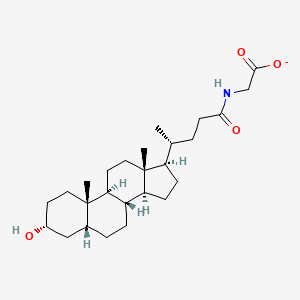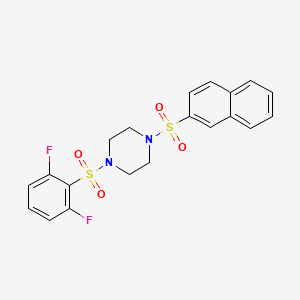
UDP-N-acetyl-alpha-D-mannosamine(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine diphosphate N-acetylmannosamine is a nucleotide sugar involved in the biosynthesis of sialic acids. Sialic acids are essential components of glycoproteins and glycolipids, playing crucial roles in cellular communication, immune response, and pathogen recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine diphosphate N-acetylmannosamine is synthesized from uridine diphosphate N-acetylglucosamine through the action of the enzyme uridine diphosphate N-acetylglucosamine 2-epimerase . This enzyme catalyzes the reversible epimerization at the C-2 position of uridine diphosphate N-acetylglucosamine to form UDP-N-acetyl-alpha-D-mannosamine(2-) .
Industrial Production Methods
Industrial production of UDP-N-acetyl-alpha-D-mannosamine(2-) typically involves microbial fermentation processes. Specific strains of bacteria, such as Bacillus subtilis, are used to produce the necessary enzymes for the conversion of uridine diphosphate N-acetylglucosamine to UDP-N-acetyl-alpha-D-mannosamine(2-) .
Chemical Reactions Analysis
Types of Reactions
Uridine diphosphate N-acetylmannosamine undergoes various chemical reactions, including:
Epimerization: Catalyzed by uridine diphosphate N-acetylglucosamine 2-epimerase.
Phosphorylation: Conversion to N-acetylmannosamine-6-phosphate by N-acetylmannosamine kinase.
Common Reagents and Conditions
Epimerization: Requires uridine diphosphate N-acetylglucosamine 2-epimerase and appropriate buffer conditions.
Phosphorylation: Utilizes N-acetylmannosamine kinase and adenosine triphosphate (ATP) as a phosphate donor.
Major Products Formed
N-acetylmannosamine-6-phosphate: Formed from the phosphorylation of UDP-N-acetyl-alpha-D-mannosamine(2-).
Scientific Research Applications
Uridine diphosphate N-acetylmannosamine has several scientific research applications:
Mechanism of Action
Uridine diphosphate N-acetylmannosamine exerts its effects through its role as a precursor in the biosynthesis of sialic acids. The compound is converted to N-acetylmannosamine-6-phosphate by N-acetylmannosamine kinase, which is then further processed to produce sialic acids . These sialic acids are incorporated into glycoproteins and glycolipids, influencing cellular communication, immune response, and pathogen recognition .
Comparison with Similar Compounds
Similar Compounds
Uridine diphosphate N-acetylglucosamine: The precursor to UDP-N-acetyl-alpha-D-mannosamine(2-) in the biosynthesis pathway.
N-acetylmannosamine-6-phosphate: The phosphorylated form of UDP-N-acetyl-alpha-D-mannosamine(2-).
N-acetylneuraminic acid: A sialic acid derivative produced from UDP-N-acetyl-alpha-D-mannosamine(2-).
Uniqueness
Uridine diphosphate N-acetylmannosamine is unique in its specific role as an intermediate in the biosynthesis of sialic acids. Its conversion from uridine diphosphate N-acetylglucosamine and subsequent phosphorylation to N-acetylmannosamine-6-phosphate are critical steps in the production of sialic acids, which are essential for various biological functions .
Properties
Molecular Formula |
C17H25N3O17P2-2 |
|---|---|
Molecular Weight |
605.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10+,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
LFTYTUAZOPRMMI-ZYQOOJPVSA-L |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Synonyms |
UDP-ManNAc uridine diphosphate N-acetylmannosamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




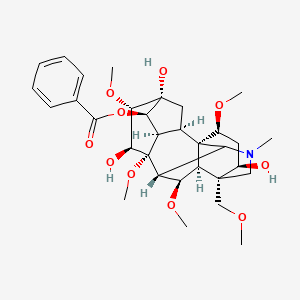
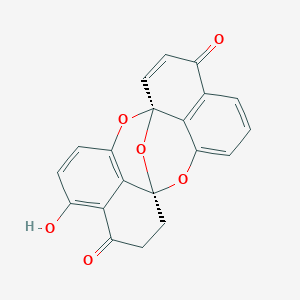
![(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)
![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)

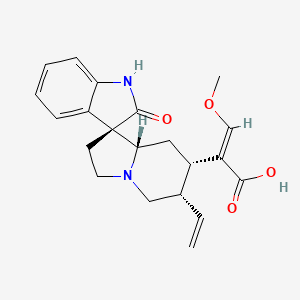
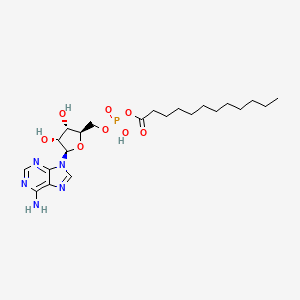
![2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1262616.png)
